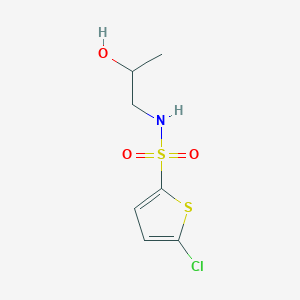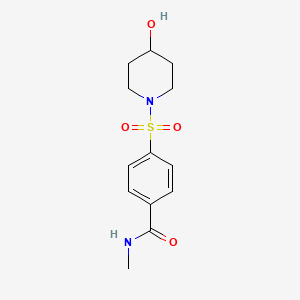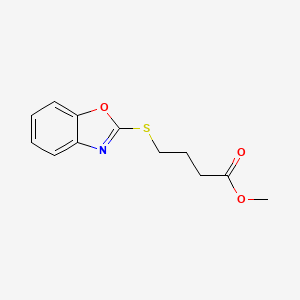
5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological and pharmaceutical research. This compound is a sulfonamide derivative of thiophene and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, which are essential for the survival of bacteria, fungi, and viruses. It has also been reported to interfere with the cell membrane integrity of microorganisms, leading to their death.
Biochemical and Physiological Effects:
5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide has been shown to exhibit various biochemical and physiological effects. This compound has been reported to reduce the production of urease, which is an enzyme that plays a crucial role in the pathogenesis of Helicobacter pylori. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to exhibit activity against a wide range of microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide. One of the potential applications of this compound is in the development of new antimicrobial agents. Further studies are needed to determine the structure-activity relationship of this compound and to optimize its antimicrobial activity. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new anti-inflammatory and antioxidant agents. Further studies are needed to determine the mechanism of action of this compound and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide involves the reaction of 5-chloro-2-mercaptobenzothiazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfamic acid to obtain the final product. This synthesis method has been reported in various research articles and has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in biological and pharmaceutical research. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been reported to inhibit the activity of certain enzymes such as carbonic anhydrase and urease.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S2/c1-5(10)4-9-14(11,12)7-3-2-6(8)13-7/h2-3,5,9-10H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFAMJMNFJQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-hydroxypropyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)


![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)



![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)

![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)